molecular formula C14H17N3O2S2 B2770974 2-(4-Cyclopropylsulfonylpiperazin-1-yl)-1,3-benzothiazole CAS No. 2415491-38-0

2-(4-Cyclopropylsulfonylpiperazin-1-yl)-1,3-benzothiazole

Cat. No. B2770974
CAS RN: 2415491-38-0
M. Wt: 323.43
InChI Key: OBELTSYEADBPQW-UHFFFAOYSA-N
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Description

The compound “2-(4-Cyclopropylsulfonylpiperazin-1-yl)-1,3-benzothiazole” is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzothiazole ring attached to a piperazine ring via a sulfonyl group. The piperazine ring would also have a cyclopropyl group attached to it .


Chemical Reactions Analysis

Benzothiazoles and piperazines are both versatile scaffolds in organic chemistry and can undergo a variety of chemical reactions. For instance, benzothiazoles can participate in nucleophilic substitution reactions, while piperazines can undergo alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, benzothiazoles are crystalline solids that are slightly soluble in water but more soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, some benzothiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .

Future Directions

The future directions for research on this compound would depend on its biological or chemical activity. Given the known activities of benzothiazole and piperazine derivatives, potential areas of interest could include medicinal chemistry, material science, and synthetic methodology .

properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c18-21(19,11-5-6-11)17-9-7-16(8-10-17)14-15-12-3-1-2-4-13(12)20-14/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBELTSYEADBPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzothiazole

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